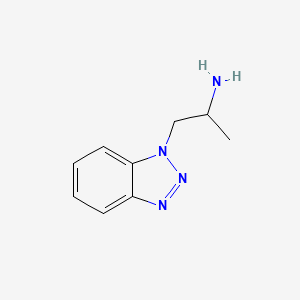
1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,3-benzotriazol-1-il)propan-2-amina es un compuesto que pertenece a la clase de derivados de benzotriazol. Los derivados de benzotriazol son conocidos por sus diversas aplicaciones en química medicinal, ciencias de materiales y como auxiliares sintéticos en síntesis orgánica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(1H-1,2,3-benzotriazol-1-il)propan-2-amina típicamente implica la reacción de benzotriazol con una amina apropiada. Un método común involucra la reacción de benzotriazol con 2-bromo-1-propanamina en condiciones básicas para producir el producto deseado . La reacción generalmente se lleva a cabo en un solvente como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza del producto final mediante diversas técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(1H-1,2,3-benzotriazol-1-il)propan-2-amina puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina.
Sustitución: El anillo de benzotriazol puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se pueden usar en condiciones básicas o ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de benzotriazol.
Aplicaciones Científicas De Investigación
1-(1H-1,2,3-benzotriazol-1-il)propan-2-amina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(1H-1,2,3-benzotriazol-1-il)propan-2-amina involucra su interacción con varios objetivos moleculares y vías. El anillo de benzotriazol puede formar interacciones de apilamiento π–π y enlaces de hidrógeno con enzimas y receptores, lo que lo convierte en un andamiaje versátil para el diseño de fármacos . Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
1H-1,2,3-benzotriazol: Un compuesto padre con características estructurales similares.
2-(1H-benzotriazol-1-il)etanamina: Un compuesto estructuralmente relacionado con una cadena lateral de etilamina.
1-(1H-1,2,3-benzotriazol-1-il)etanol: Un compuesto con una cadena lateral de etanol.
Unicidad
1-(1H-1,2,3-benzotriazol-1-il)propan-2-amina es única debido a su cadena lateral específica de amina, que puede influir en su reactividad e interacciones con los objetivos biológicos. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
1-(benzotriazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6,10H2,1H3 |
Clave InChI |
HFIFZHVKGMAMGR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)

![12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12128759.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)
![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)
![N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12128783.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12128789.png)
